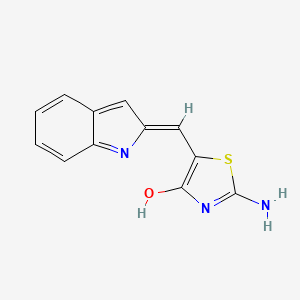
2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one, also known as indolyl-thiazolidinone, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In
Mecanismo De Acción
The mechanism of action of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone is not fully understood, but it has been suggested that this compound exerts its biological effects by targeting specific molecular pathways. For example, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
Indolyl-thiazolidinone has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress-related pathways. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its wide range of biological activities, low toxicity, and high selectivity towards cancer cells. Moreover, this compound can be easily synthesized using simple and inexpensive methods. However, the limitations of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its poor solubility in water, which may limit its bioavailability and efficacy, and the lack of information on its long-term toxicity.
Direcciones Futuras
There are several future directions for the research on 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone. One of the potential applications of this compound is in the development of new antimicrobial drugs, especially for the treatment of multidrug-resistant microorganisms. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to explore the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone can be achieved through several methods, including the reaction of indole-2-carboxaldehyde with thiosemicarbazide in the presence of acetic acid, or the reaction of indole-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
Indolyl-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, this compound has been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-12-15-11(16)10(17-12)6-8-5-7-3-1-2-4-9(7)14-8/h1-6,16H,(H2,13,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVYAXUIYBHJQ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C(N=C(S3)N)O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C/C3=C(N=C(S3)N)O)/N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)
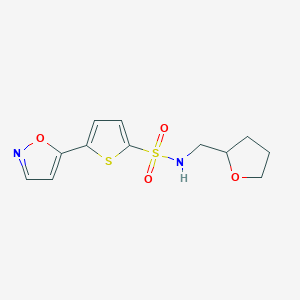
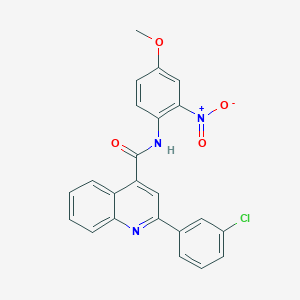
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
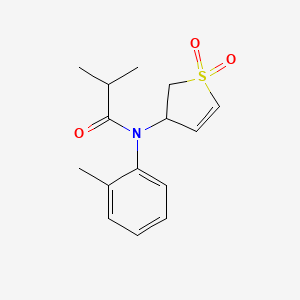

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)
![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)
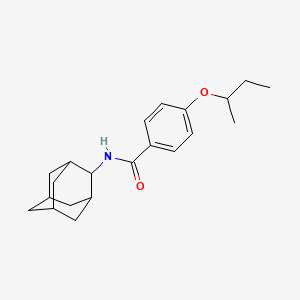
![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)